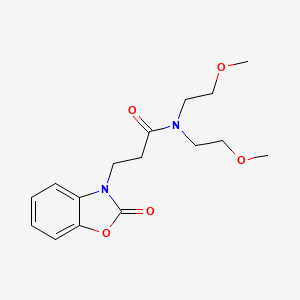

N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Description

Properties

IUPAC Name |

N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-21-11-9-17(10-12-22-2)15(19)7-8-18-13-5-3-4-6-14(13)23-16(18)20/h3-6H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWWCVFXBAGTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C(=O)CCN1C2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. This is followed by the introduction of the N,N-bis(2-methoxyethyl) group through alkylation reactions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Core Functional Groups and Substituents

The compound’s benzoxazolone ring and bis(2-methoxyethyl)amide side chain distinguish it from structurally related molecules:

Key Observations :

Comparison of Analytical Methods :

- X-ray crystallography : Widely used for structural confirmation (e.g., uses SHELX software ).

Biological Activity

N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a compound of growing interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a benzoxazole moiety with a propanamide backbone. The compound's molecular formula is , and it has a molecular weight of approximately 249.27 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoxazole can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 62.5 to 125 µg/mL, demonstrating their potential as antimicrobial agents .

Anticancer Properties

The anticancer activity of benzoxazole derivatives has been widely documented. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values observed in these studies typically range from 200 to 300 µg/mL . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Benzoxazole derivatives have shown promising anti-inflammatory properties in preclinical models. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.

- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis compared to control groups .

Another investigation focused on its antimicrobial properties against resistant bacterial strains. The findings highlighted its efficacy in inhibiting bacterial growth at lower concentrations than traditional antibiotics, suggesting its potential as an alternative treatment option .

Q & A

Q. What green chemistry approaches minimize waste in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.